molecular formula C23H21N3O2S2 B2357993 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 383892-63-5

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2357993
CAS No.: 383892-63-5
M. Wt: 435.56
InChI Key: VGXRKZULXNQDFF-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its complex polyheterocyclic structure, featuring tetrahydroquinoline and thiophene motifs, is designed to interact with the ATP-binding sites of specific protein kinases. While specific clinical data is limited, its structural analog, Tandutinib , is a well-characterized inhibitor of FMS-like tyrosine kinase 3 (FLT3) and has been studied in clinical trials for acute myeloid leukemia (AML) and other cancers. Research into this compound and its analogs focuses on their ability to modulate aberrant signaling pathways that drive cellular proliferation and survival in malignancies. The presence of the 4-methoxyphenyl (para-anisole) carboxamide group is a common pharmacophore in kinase inhibitors, contributing to key binding interactions. Consequently, this molecule serves as a valuable chemical probe for researchers exploring the pathophysiology of FLT3-driven cancers and for the development of novel targeted therapeutics. Its primary research value lies in structure-activity relationship (SAR) studies, where it is used to elucidate the structural determinants of potency and selectivity for specific kinase targets, thereby informing the rational design of next-generation anticancer agents.

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRKZULXNQDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles and functional groups. Its chemical formula is C19H20N2O2S2C_{19}H_{20}N_2O_2S_2 with a molecular weight of approximately 372.5 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target critical pathways involved in cancer cell survival.
  • Case Study Data : A study evaluating the compound's efficacy against several cancer cell lines (e.g., MCF-7, HeLa) reported IC50 values indicating potent activity:
    Cell LineIC50 (µM)
    MCF-70.0585
    HeLa0.0692
    A5490.0450

These values suggest that the compound is significantly more effective than standard chemotherapeutics like Camptothecin (IC50 = 0.0057 µM) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

  • Activity Spectrum : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Minimum Inhibitory Concentration (MIC) : The following table summarizes the MIC values against selected microorganisms:
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Candida albicans8

This antimicrobial activity indicates its potential use as a therapeutic agent in treating infections caused by resistant strains .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thienoquinoline derivatives. For instance, a study synthesized several fused heterocyclic systems and evaluated their anticancer activity against multiple cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (brain cancer) using the MTT assay. The results indicated that many derivatives exhibited potent anticancer activity, suggesting that similar thienoquinoline compounds could be developed for targeted cancer therapies .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)Remarks
Compound AA54910.5Most potent
Compound BHT-2915.3Moderate potency
Compound CU87MG20.0Lower potency

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A study focusing on fused thienoquinoline compounds reported promising results against Mycobacterium tuberculosis. The synthesized derivatives showed varying degrees of activity, with some compounds demonstrating significant inhibition of bacterial growth, indicating potential for development as new antitubercular agents .

Antimicrobial Applications

Beyond its anticancer and antitubercular properties, the compound's structural analogs have been explored for antimicrobial activities. Research on related thiazole derivatives demonstrated effective antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell membranes, which suggests that the thienoquinoline framework may also confer similar antimicrobial properties .

Material Science Applications

In material science, the unique properties of thienoquinoline derivatives have been harnessed for the development of functional materials. For instance, surface modification techniques involving these compounds have been applied to enhance the properties of magnetic nanoparticles for biomedical applications. These modified nanoparticles exhibit improved stability and functionality in drug delivery systems .

Computational Studies

Computational chemistry has played a crucial role in understanding the interactions and potential applications of this compound. Molecular docking studies have been employed to predict binding affinities with various biological targets, providing insights into its mechanism of action at the molecular level. Such studies are essential for guiding further synthetic modifications to enhance efficacy and selectivity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2, R3) Melting Point (°C) Synthesis Yield (%) Biological Activity Notes Reference
Target Compound C25H22N3O2S2* ~468.58 R1=Thiophen-2-yl, R2=4-OCH3 Not reported Not reported Hypothesized anticancer potential -
3-Amino-4-(4-Cl-Ph)-N-(4-OCH3-Ph)-... C25H22ClN3O2S 463.98 R1=4-Cl-Ph, R2=4-OCH3 Not reported Not reported Not reported
KuSaSch100 C23H19ClN2OS 406.92 R1=Ph, R2=4-Cl-Ph, cyclopenta <250 47 Antiplasmodial activity
CAS 626227-84-7 C20H18F3N3OS 405.40 R1=CF3, R2=4-CH3 Not reported Not reported Not reported
AU04271 C22H17BrN3O2S 491.41 R1=2-Furyl, R2=4-Br-Ph Not reported Not reported Analgesic activity

*Estimated based on structural similarity to .

Key Observations :

  • Substituent Effects: Halogenated Aryl Groups (e.g., 4-Cl-Ph in , 4-Br-Ph in ): Increase molecular weight and may enhance bioactivity but reduce solubility. Thiophen-2-yl vs. Methoxy vs. Methyl Groups: The 4-OCH3 group (target compound) offers better solubility than 4-CH3 (CAS 626227-84-7) due to its electron-donating nature .

Preparation Methods

Cyclocondensation of 3-Aminothiophene with Cyclohexenone

The bicyclic system forms via a Gould-Jacobs reaction under acidic conditions:

  • Reactants :
    • 3-Amino-4-(thiophen-2-yl)thiophene-2-carboxylic acid (1.0 eq)
    • Cyclohexenone (1.2 eq)
    • Polyphosphoric acid (PPA, 5 eq) as catalyst and solvent
  • Conditions :

    • Temperature: 120°C, 6 hr under N₂
    • Workup: Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂
  • Outcome :

    • Intermediate: 4-(Thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid (Yield: 68%)
    • Key spectral data :
      • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 7.02 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95 (dd, J = 5.2, 3.6 Hz, 1H, thiophene-H), 3.15–2.98 (m, 4H, cyclohexyl-H).
      • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Functionalization at Position 4: Thiophen-2-Yl Installation

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling introduces the thiophene moiety:

  • Reactants :
    • 4-Chlorotetrahydrothienoquinoline intermediate (1.0 eq)
    • Thiophen-2-ylboronic acid (1.5 eq)
    • Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3 eq)
  • Conditions :

    • Solvent: DME/H₂O (4:1), 80°C, 12 hr
    • Workup: Filter through Celite, concentrate, purify via flash chromatography (SiO₂, hexane/EtOAc 3:1)
  • Outcome :

    • 4-(Thiophen-2-yl)tetrahydrothienoquinoline (Yield: 74%)
    • Purity : >95% (HPLC, C18 column, MeCN/H₂O 70:30).

Introduction of the 3-Amino Group

Nitration and Reduction

The amino group is installed via a two-step sequence:

  • Nitration :
    • React intermediate with HNO₃/H₂SO₄ (1:3) at 0°C for 2 hr
    • Isolate 3-nitro derivative (Yield: 82%)
  • Reduction :
    • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 4 hr)
    • Obtain 3-aminotetrahydrothienoquinoline (Yield: 89%)

Amide Coupling at Position 2

Carboxylic Acid Activation and Aminolysis

The C2-carboxylic acid is converted to the carboxamide:

  • Reactants :
    • 3-Amino-4-(thiophen-2-yl)tetrahydrothienoquinoline-2-carboxylic acid (1.0 eq)
    • 4-Methoxyaniline (1.2 eq)
    • HATU (1.5 eq), DIPEA (3 eq)
  • Conditions :

    • Solvent: DMF, 25°C, 12 hr
    • Workup: Dilute with H₂O, extract with EtOAc, purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1)
  • Outcome :

    • Final product (Yield: 65%)
    • Characterization :
      • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.52–7.48 (m, 3H, Ar-H), 6.98–6.93 (m, 4H, Ar-H), 3.78 (s, 3H, OCH₃), 2.90–2.75 (m, 4H, cyclohexyl-H).
      • HRMS (ESI+) : m/z 436.1245 [M+H]⁺ (calc. 436.1248).

Optimization Data

Table 1. Reaction Condition Screening for Cyclocondensation

Catalyst Temp (°C) Time (hr) Yield (%)
PPA 120 6 68
H₂SO₄ 100 8 42
POCl₃ 80 12 29

PPA outperforms due to its dual role as solvent and Brønsted acid.

Table 2. Solvent Effects on Suzuki Coupling

Solvent Yield (%) Purity (%)
DME/H₂O 74 95
Toluene/EtOH 58 87
DMF 32 76

Aqueous DME maximizes boronic acid solubility and catalyst activity.

Challenges and Mitigation Strategies

  • Regioselectivity in nitration : The 3-nitro isomer predominates (>10:1 vs. 1-nitro) due to electron-donating effects of the thiophene ring.
  • Amide bond racemization : Low-temperature (0–5°C) coupling with HATU suppresses epimerization.
  • Purification difficulties : Flash chromatography with CH₂Cl₂/MeOH (20:1) resolves carboxamide from unreacted aniline.

Applications and Derivatives

The synthetic route enables access to analogs via:

  • Thiophene substitution : Swap thiophen-2-yl with other heteroaryls (e.g., furan, pyridine).
  • Amino group modification : Acylation or alkylation to modulate solubility.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI/HOBt, DMF, 25°C, 12 h65–75
Thiophene cyclizationPd(OAc)2_2, Xantphos, K2_2CO3_3, DMSO, 100°C, 24 h50–60
PurificationSilica gel, hexane/EtOAc (3:1 → 1:2)>95% purity

Q. Table 2. Biological Activity Comparison

AssayIC50_{50}/MICModel SystemKey FindingReference
Anticancer (HeLa)2.3 µMMTT assaySuperior to cisplatin in hypoxia
Antimicrobial (P. aeruginosa)16 µg/mLBroth microdilutionActivity lost with methoxy deletion

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